molecular formula C13H8N2O3S B3434276 6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 881040-49-9

6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B3434276
CAS No.: 881040-49-9
M. Wt: 272.28 g/mol
InChI Key: JAJAFBOGWQUJNS-UHFFFAOYSA-N
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Description

6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted at the 6-position with a 1,3-benzodioxol-5-yl group and a carbaldehyde moiety at the 5-position.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3S/c16-6-9-12(14-13-15(9)3-4-19-13)8-1-2-10-11(5-8)18-7-17-10/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJAFBOGWQUJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CSC4=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701175411
Record name 6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b]thiazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701175411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881040-49-9
Record name 6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b]thiazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881040-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b]thiazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701175411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves multi-step reactions. One common method is the Vilsmeier-Haack reaction, which is used for the formylation of 6-aryl imidazo[2,1-b]thiazoles. The Vilsmeier-Haack reagent is prepared by adding phosphorus oxychloride (POCl3) to a stirred solution of dimethylformamide (DMF) in chloroform at low temperatures (0-5°C) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Halogenated Aryl Groups : CITCO (4-chlorophenyl) and its bromophenyl analog (6-(4-Bromophenyl)...) exhibit strong interactions with nuclear receptors like CAR due to electron-withdrawing halogen atoms, which enhance binding affinity and metabolic stability . The oxime derivative in CITCO further stabilizes its interaction with CAR, enabling translocation to the nucleus and activation of detoxification pathways .
  • Benzodioxol Group : The 1,3-benzodioxol-5-yl substituent in the target compound may confer superior metabolic resistance compared to chlorophenyl or methylphenyl groups, as the oxygen-rich bicyclic structure reduces susceptibility to oxidative degradation .
  • Alkyl vs. Aryl Substituents : The methyl-substituted analog (6-Methyl...) lacks reported bioactivity, suggesting that aryl or halogenated groups are critical for receptor engagement .

Physicochemical Properties

  • Lipophilicity: The trifluoromethylthio group in 6-[(3-Trifluoromethyl)phenyl]thio...
  • Molecular Weight : CITCO’s higher molecular weight (444.74 vs. ~290 for others) correlates with its extended pharmacokinetic profile, as observed in hepatocyte studies where it upregulated CYP2B6 and CYP3A4 .

CITCO as a CAR Agonist

CITCO is the most studied analog, showing:

  • Anticancer Activity: Inhibition of brain tumor stem cell (BTSC) proliferation in xenograft models via CAR activation .
  • CYP Regulation: Upregulation of CYP2B6, CYP2A6, and CYP3A4 in primary human hepatocytes, indicating its role in xenobiotic metabolism .
  • Selectivity: Minimal cross-reactivity with PXR, unlike rifampicin or phenobarbital, which activate both CAR and PXR .

Unexplored Analogs

  • Benzodioxol Derivative : The target compound’s unique substituent positions it as a candidate for neurodegenerative or metabolic disorder research, given CAR’s role in lipid and glucose homeostasis .

Biological Activity

The compound 6-(1,3-benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Imidazole Ring : The initial step involves the condensation of appropriate aldehydes and thiosemicarbazones.
  • Cyclization : The reaction is carried out under acidic or basic conditions to facilitate the cyclization process.
  • Functionalization : Subsequent steps may involve oxidation or substitution reactions to introduce the benzodioxole moiety.

Anticancer Properties

Research has indicated that compounds incorporating the benzodioxole structure exhibit significant anticancer activity. For instance, studies on related thiosemicarbazone derivatives have shown promising results against various cancer cell lines such as A549 (lung adenocarcinoma) and C6 (rat glioma) cells. These studies suggest that the presence of the benzodioxole moiety enhances the cytotoxic effects by:

  • Inducing apoptosis in cancer cells.
  • Disrupting mitochondrial membrane potential.
  • Inhibiting DNA synthesis.

In a comparative study, compounds similar to 6-(1,3-benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole demonstrated IC50 values indicating effective inhibition of cell proliferation in A549 and C6 cells .

Antimicrobial Activity

The potential antimicrobial properties of this compound have also been explored. Research indicates that benzodioxole derivatives can exhibit antifungal and antibacterial activities. For example, derivatives have shown effectiveness against Candida albicans, suggesting that modifications to the imidazole or thiazole rings can enhance bioactivity .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (µM)Mechanism of Action
AnticancerA549 (Lung Adenocarcinoma)25Induction of apoptosis and DNA synthesis inhibition
AnticancerC6 (Rat Glioma)15Mitochondrial membrane disruption
AntifungalCandida albicans30Cell wall synthesis inhibition

Mechanistic Insights

The mechanism behind the anticancer activity is primarily linked to the ability of these compounds to chelate metal ions, which can inhibit ribonucleotide reductase—an essential enzyme for DNA synthesis. Additionally, their lipophilicity due to substituents like benzodioxole enhances membrane permeability, leading to increased efficacy against cancer cells .

Q & A

Q. What are the optimal synthetic routes and purification strategies for 6-(1,3-benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde?

The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the benzodioxole derivative via nucleophilic substitution or condensation reactions under controlled pH and temperature.
  • Step 2: Formation of the imidazothiazole core using cyclization reactions (e.g., with thiourea derivatives or thioamides) in solvents like DMF or ethanol at reflux conditions.
  • Step 3: Introduction of the aldehyde group via oxidation of a methyl precursor using agents like MnO₂ or Swern oxidation. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Purity (>98%) is confirmed by HPLC .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

  • NMR Spectroscopy: ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and ring connectivity.
  • Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF for molecular ion verification.
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and stability under varying pH conditions .

Q. How can researchers design initial bioactivity screens for this compound?

  • Nuclear Receptor Assays: Use a fluorescence-based CAR (constitutive androstane receptor) activation assay, similar to CITCO (a structural analog), with HEK293 cells transfected with hCAR and a CYP2B6 reporter construct. EC₅₀ values are calculated from dose-response curves .
  • Selectivity Profiling: Test against a panel of nuclear receptors (PXR, PPAR, LXR) at 10 µM to rule off-target effects .

Advanced Research Questions

Q. What experimental strategies elucidate the compound’s mechanism of action in CAR activation?

  • Nuclear Translocation Assays: Treat primary human hepatocytes with the compound (10–100 nM), then use immunofluorescence microscopy to track CAR movement from cytoplasm to nucleus .
  • Coactivator Recruitment: Employ FRET-based assays to measure interactions between CAR and coactivators like PGC-1α or SRC-1 .
  • Gene Knockdown: siRNA-mediated silencing of CAR in hepatocytes to confirm dependency of CYP2B6 induction .

Q. How does the compound induce cytochrome P450 enzymes, and how can this be quantified?

  • Primary Hepatocyte Models: Treat cells with 50–100 nM compound for 48 hours, then extract RNA for qRT-PCR analysis of CYP2B6, CYP3A4, and UGT1A1 mRNA levels .
  • Enzyme Activity: Measure 7-ethoxy-4-trifluoromethylcoumarin (7-EFC) deethylation as a CYP2B6 activity marker using fluorometric assays .

Q. What approaches are used to analyze structure-activity relationships (SAR) for CAR agonism?

  • RQSAR Modeling: Compare substituent effects (e.g., benzodioxole vs. chlorophenyl in CITCO) on CAR activation using datasets from analogs. Key parameters include lipophilicity (logP), electronic effects (Hammett σ), and steric bulk .
  • Molecular Docking: Simulate binding to the CAR ligand-binding domain (LBD) using software like AutoDock Vina. The benzodioxole group may engage hydrophobic residues (e.g., Phe234, Leu240), while the aldehyde forms hydrogen bonds with His203 .

Q. How can metabolic stability and pharmacokinetic properties be evaluated?

  • Microsomal Stability: Incubate the compound (1 µM) with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion over 60 minutes via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .
  • Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis to measure free fraction in human plasma .

Q. What methods address contradictory data in CAR activation studies?

  • Dose-Response Variability: Test multiple batches of the compound to rule out degradation (e.g., via HPLC stability studies under light/temperature stress) .
  • Cell Line Validation: Compare responses in primary hepatocytes vs. CAR-overexpressing cell lines (e.g., HepG2-hCAR) to control for donor-specific differences .

Contradiction Analysis and Mitigation

  • Conflict: Some studies report CAR activation at low nM concentrations, while others show inhibition at >10 µM .
    Resolution: Perform time-course experiments to distinguish between acute agonism and chronic receptor downregulation.
  • Conflict: Discrepancies in CYP induction profiles across hepatocyte donors.
    Resolution: Use pooled hepatocytes from ≥3 donors and normalize data to baseline CYP expression levels .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Reactant of Route 2
6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

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